molecular formula C19H19F3N6O3 B2898356 6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893924-95-3

6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2898356
M. Wt: 436.395
InChI Key: RURDRNOUYQNYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C19H19F3N6O3 and its molecular weight is 436.395. The purity is usually 95%.
BenchChem offers high-quality 6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(trifluoromethoxy)benzaldehyde, which is then converted to 4-(trifluoromethoxy)acetophenone. The second intermediate is 6-(2-(azepan-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, which is then coupled with the first intermediate to form the final product.

Starting Materials
4-nitrophenylhydrazine, ethyl acetoacetate, 4-(trifluoromethoxy)benzaldehyde, sodium borohydride, acetic acid, sodium hydroxide, azepan-1-amine, thionyl chloride, sodium azide, sodium methoxide, acetic anhydride, triethylamine, 1,2-dichloroethane, potassium carbonate, N,N-dimethylformamide, chloroacetyl chloride

Reaction
4-nitrophenylhydrazine is reacted with ethyl acetoacetate to form 4-nitrophenylhydrazone, 4-nitrophenylhydrazone is reduced with sodium borohydride to form 4-amino-3-nitrophenylmethanol, 4-amino-3-nitrophenylmethanol is reacted with 4-(trifluoromethoxy)benzaldehyde in acetic acid to form 4-(trifluoromethoxy)chalcone, 4-(trifluoromethoxy)chalcone is reacted with sodium hydroxide to form 4-(trifluoromethoxy)acetophenone, azepan-1-amine is reacted with thionyl chloride to form azepan-1-yl chloride, azepan-1-yl chloride is reacted with sodium azide to form azepan-1-yl azide, azepan-1-yl azide is reacted with sodium methoxide to form 6-(azepan-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, 6-(azepan-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is reacted with 4-(trifluoromethoxy)acetophenone in the presence of potassium carbonate and N,N-dimethylformamide to form 6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, 6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is purified and isolated

properties

IUPAC Name

6-[2-(azepan-1-yl)-2-oxoethyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O3/c20-19(21,22)31-14-7-5-13(6-8-14)28-17-16(24-25-28)18(30)27(12-23-17)11-15(29)26-9-3-1-2-4-10-26/h5-8,12H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURDRNOUYQNYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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